molecular formula C18H15NO8 B2472420 Methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 873570-63-9

Methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No. B2472420
CAS RN: 873570-63-9
M. Wt: 373.317
InChI Key: UDSNDUKMXRWEOS-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a useful research compound. Its molecular formula is C18H15NO8 and its molecular weight is 373.317. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the utility of similar compounds in the synthesis of enaminones and their structural elucidation. The formation of isomeric enaminones through reactions involving ethyl 2-hydroxy-4-oxo-2-butenoate derivatives and amines, with detailed studies on their crystal structures and intramolecular hydrogen bonding, exemplifies the type of synthetic applications these compounds can have (Brbot-Šaranović et al., 2000). Moreover, the creation of p-aminobenzoic acid diamides based on related pyran derivatives highlights the compound's versatility in organic synthesis (Agekyan & Mkryan, 2015).

Chemical Reactions and Mechanisms

Studies on the synthesis of 2-amino-4H-pyran-3-carbonitriles showcase the reaction mechanisms and conditions favorable for the generation of pyran derivatives, underscoring the chemical behavior and reactivity of these molecules (Hai et al., 2017). This research provides insights into the catalytic roles and spectroscopic identification, offering a deeper understanding of the reactions involving pyran derivatives.

Potential Biomedical Applications

Exploratory research into the bioactivities of pyrazole derivatives, including antitumor, antifungal, and antibacterial activities, suggests the potential of methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate and its derivatives in biomedical applications. The identification of pharmacophore sites through the synthesis and characterization of these derivatives indicates their relevance in drug discovery and development (Titi et al., 2020).

properties

IUPAC Name

methyl 2-amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO8/c1-23-18(22)14-13(8-2-3-11-12(4-8)25-7-24-11)16-15(27-17(14)19)10(21)5-9(6-20)26-16/h2-5,13,20H,6-7,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSNDUKMXRWEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=CC4=C(C=C3)OCO4)OC(=CC2=O)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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